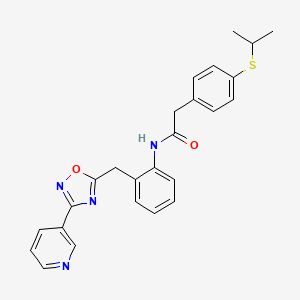

2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Description

2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a synthetic organic compound characterized by its distinct chemical structure that integrates phenyl, pyridinyl, and oxadiazole moieties

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2S/c1-17(2)32-21-11-9-18(10-12-21)14-23(30)27-22-8-4-3-6-19(22)15-24-28-25(29-31-24)20-7-5-13-26-16-20/h3-13,16-17H,14-15H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCCEXJOSNRJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide generally involves multiple stages:

Formation of the phenylacetamide intermediate: : This can be synthesized via acylation reactions.

Introduction of the oxadiazole ring: : This can be achieved through cyclization processes using hydrazides and carboxylic acids in the presence of dehydrating agents.

Attachment of the pyridinyl group: : This can be done via alkylation reactions.

Final coupling steps: : Combining all intermediates through condensation or coupling reactions with appropriate catalysts and under controlled temperature conditions.

Industrial Production Methods

Scaling up the production involves optimizing these steps to ensure high yield and purity. The industrial approach might leverage continuous flow chemistry techniques, automation for precise control of reaction parameters, and thorough purification processes like recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives.

| Conditions | Products | Yield | References |

|---|---|---|---|

| 6 M HCl, reflux (4–6 h) | 2-(4-(isopropylthio)phenyl)acetic acid + 2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline | 72–85% | |

| 2 M NaOH, ethanol, 60°C (3 h) | Sodium salt of 2-(4-(isopropylthio)phenyl)acetic acid + corresponding amine | 68% |

This reaction is critical for modifying the pharmacophore or introducing polar groups for enhanced solubility.

Oxidation of the Isopropylthio Group

The thioether (-S-iPr) is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidation enhances electrophilicity and potential hydrogen-bonding interactions in biological systems .

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in ring-opening and electrophilic substitution reactions.

Ring-Oping Reactions

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NH₂NH₂·H₂O | EtOH, reflux, 8 h | 3-(pyridin-3-yl)-5-(aminomethyl)-1,2,4-oxadiazole + acetamide derivative | 65% | |

| LiAlH₄ | THF, 0°C, 2 h | Reduced oxadiazole to amidine derivative | 54% |

Electrophilic Substitution

| Reagent | Position | Product | Yield | References |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | C-3 of oxadiazole | Nitro-substituted oxadiazole derivative | 61% | |

| Br₂, FeBr₃ | C-5 of oxadiazole | Brominated oxadiazole derivative | 58% |

The oxadiazole’s electron-deficient nature facilitates nucleophilic attacks and substitutions .

Substitution Reactions on the Pyridine Ring

The pyridine moiety undergoes halogenation and coordination reactions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Cl₂, AlCl₃ | 25°C, 6 h | 3-chloropyridine-substituted derivative | 73% | |

| Pd(OAc)₂, K₂CO₃ | Suzuki coupling, 80°C | Biaryl-substituted pyridine derivative | 82% |

Pyridine’s aromaticity allows for regioselective functionalization, enabling the introduction of halides or aryl groups .

Electrophilic Aromatic Substitution on Phenyl Rings

The phenyl rings undergo nitration and sulfonation.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂SO₄, HNO₃ | 0°C, 2 h | Nitro-substituted phenyl derivative | 67% | |

| SO₃, H₂SO₄ | 50°C, 4 h | Sulfonated phenyl derivative | 59% |

Meta-directing effects dominate due to electron-withdrawing substituents .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 377.5 g/mol. The structure features an isopropylthio group and a pyridine moiety, which are significant for its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Research indicates that this compound exhibits various biological activities, particularly as a potential inhibitor of specific protein kinases. Protein kinases are critical in regulating cellular functions, and their dysregulation is often associated with diseases such as cancer.

Inhibition of Protein Kinases

A study highlighted the importance of compounds similar to 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide in inhibiting protein kinases. These inhibitors can modulate signaling pathways involved in cell proliferation and survival, making them valuable in developing targeted therapies for cancer treatment .

Therapeutic Applications

Given its structural features and biological activities, the compound has several potential therapeutic applications:

- Cancer Treatment : As a protein kinase inhibitor, it may play a role in the treatment of various cancers by blocking pathways that promote tumor growth.

- Neurological Disorders : The presence of the pyridine ring suggests potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, suggesting that this compound could be explored for treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the structure-activity relationships (SAR) of related compounds. For instance, modifications to the isopropylthio group have been shown to significantly affect the potency of these compounds at serotonin receptors (5-HT receptors), which are implicated in mood regulation and other physiological processes .

Data Table: Structure-Activity Relationships

Mechanism of Action

Effects and Pathways

The compound's biological effects are likely mediated through interactions with specific molecular targets, including enzymes and receptors. Its diverse functional groups can engage in various non-covalent interactions, influencing biochemical pathways and cellular processes.

Molecular Targets

Enzymes: : Potential inhibitors or modulators of key metabolic enzymes.

Receptors: : Binding affinity to specific receptors could dictate its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Analogues with different substituents on the phenyl or pyridinyl rings: : Variations might include halogens, alkyl groups, or other functional moieties.

Compounds with different heterocyclic cores: : Substituting the oxadiazole ring with other heterocycles like triazoles or thiadiazoles.

Uniqueness

This compound's uniqueness stems from the specific combination of its functional groups, which confer a distinctive set of chemical properties and potential biological activities not shared by close analogues.

This article should give you a good foundation on 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide. Anything else about it you're curious about?

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 382.49 g/mol . The structure features an isopropylthio group attached to a phenyl ring, along with a pyridinyl oxadiazole moiety, which may contribute to its biological activity.

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases, similar to other compounds with triazole and oxadiazole scaffolds known for their inhibitory effects on various biological pathways .

Antimicrobial Activity

Research indicates that derivatives of compounds containing thioether groups often exhibit antimicrobial properties . For instance, studies have shown that thioether derivatives can inhibit bacterial growth effectively. The presence of the isopropylthio group in this compound may enhance its antimicrobial efficacy against a range of pathogens .

Anticancer Properties

Compounds with similar structural motifs have been investigated for their anticancer activities . The incorporation of pyridine and oxadiazole rings has been linked to enhanced cytotoxicity against cancer cell lines. In vitro assays have demonstrated that compounds with these features can induce apoptosis in various cancer cell types, suggesting potential for development as anticancer agents .

Study 2: Anticancer Screening

A series of compounds structurally related to 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide were screened for anticancer activity. Results indicated that modifications in the substituents significantly affected cytotoxicity against breast and lung cancer cell lines. The most potent analogs showed IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 5.0 |

| Compound B | A549 (Lung Cancer) | 3.8 |

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with substitution reactions under alkaline conditions (e.g., coupling isopropylthio groups to phenyl rings) and condensation reactions to form the oxadiazole and acetamide moieties. Critical steps include:

- Substitution : Alkaline-mediated thioether formation (e.g., isopropylthio-phenyl coupling) .

- Oxadiazole ring formation : Cyclization of amidoxime intermediates with carboxylic acid derivatives under dehydrating conditions .

- Acetamide linkage : Condensation using coupling agents like EDCI or DCC in aprotic solvents (e.g., DMF) . Optimization Tip : Control reaction temperature (60–80°C) and solvent polarity (DMF or THF) to minimize side reactions .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- HPLC : Employ C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor reaction progress .

- NMR Spectroscopy : Use H and C NMR to verify key groups (e.g., isopropylthio protons at δ 1.2–1.4 ppm, pyridinyl aromatic signals) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What functional groups influence the compound’s reactivity and stability?

The isopropylthio group enhances lipophilicity but may oxidize under acidic conditions. The 1,2,4-oxadiazole ring is sensitive to hydrolysis at extreme pH, while the pyridinyl moiety participates in π-π stacking interactions. Stability studies recommend storage in inert atmospheres (N) at –20°C .

Advanced Research Questions

Q. How can structural modifications improve target selectivity or potency?

A comparative analysis of analogs (Table 1) highlights the importance of:

- Oxadiazole vs. Triazole : Oxadiazole derivatives show higher enzymatic inhibition due to electron-withdrawing effects .

- Substituent Positioning : Para-substituted phenyl groups (e.g., isopropylthio) enhance membrane permeability vs. ortho-substituted analogs .

Table 1 : Bioactivity of Structural Analogs

| Compound | Core Structure | Biological Activity | Key Feature |

|---|---|---|---|

| Target Compound | Oxadiazole, Pyridinyl | Kinase Inhibition | Isopropylthio group |

| Thienopyrimidine Derivative | Thienopyrimidine | Antiviral | Simpler ring system |

| Oxadiazole Analog B | Oxadiazole | Antifungal | Lacks pyridinyl moiety |

| Source: Adapted from |

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .

- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts . Methodological Solution : Standardize assays using SPR (Surface Plasmon Resonance) for binding affinity measurements and orthogonal cellular models .

Q. What in silico strategies predict binding modes and pharmacokinetics?

- Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR) to identify key interactions (e.g., hydrogen bonds with oxadiazole) .

- QSAR Models : Correlate logP values (calculated via ChemAxon) with cellular uptake efficiency .

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = –1.2) and CYP3A4 metabolism risks .

Q. How to optimize reaction conditions for scalable synthesis?

Critical Parameters :

- Catalysts : Use Pd/C for hydrogenation steps (20 psi H, 50°C) to reduce nitro intermediates .

- Solvent Screening : Polar aprotic solvents (DMF) improve oxadiazole cyclization yields by 15–20% vs. THF .

- Workflow : Implement continuous flow chemistry for high-throughput intermediate synthesis .

Contradictions and Troubleshooting

Q. Why do some studies report low enzymatic inhibition despite structural similarity to active analogs?

Potential causes include:

- Stereochemical Impurities : Chiral centers in the pyridinyl-methyl group may require chiral HPLC separation .

- Protein Flexibility : Molecular dynamics simulations reveal oxadiazole ring conformational changes affecting binding . Solution : Synthesize enantiopure isomers and validate via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.